molecular formula C13H12N2O3 B1390962 4-Hydroxy-5-methoxy-N-phenylnicotinamide CAS No. 1087659-18-4

4-Hydroxy-5-methoxy-N-phenylnicotinamide

Cat. No.: B1390962
CAS No.: 1087659-18-4
M. Wt: 244.25 g/mol
InChI Key: GVLLTKCAVWKWAA-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-N-phenylnicotinamide (CAS 1087659-18-4) is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . As a nicotinamide derivative, it is a solid supplied for research and development purposes. This product is strictly for professional laboratory research, manufacturing, or industrial use. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the scientific literature for the most current studies on its potential applications and mechanisms of action. For safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-methoxy-4-oxo-N-phenyl-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-18-11-8-14-7-10(12(11)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLTKCAVWKWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC=C(C1=O)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670134
Record name 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-18-4
Record name 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Amidation Reaction

  • Dissolution of Acid:
    Dissolve 2 mmol of 2-hydroxynicotinic acid in 5 mL of dry pyridine under inert atmosphere.

  • Addition of Amine and Coupling Reagents:
    Add 2.2 mmol of aniline to the solution, followed by 2.2 mmol of DCC and 0.2 mmol of DMAP.

  • Reaction Conditions:
    Heat the mixture to 55°C and stir continuously for 24 hours to promote amidation.

  • Monitoring:
    Reaction progress can be monitored via Thin-Layer Chromatography (TLC) using suitable solvent systems (e.g., hexane/ethyl acetate).

Step 2: Workup and Purification

  • Acidification:
    After completion, cool the mixture and acidify with 2% HCl to quench the reaction.

  • Extraction:
    Extract the organic layer with ethyl acetate, wash successively with 1% NaOH and brine, then dry over magnesium sulfate.

  • Concentration:
    Evaporate the solvent under reduced pressure to obtain crude product.

  • Column Chromatography:
    Purify the crude product using silica gel chromatography with a hexane/ethyl acetate gradient (40:60) to isolate pure 4-hydroxy-5-methoxy-N-phenylnicotinamide.

Yield and Characterization

Parameter Data
Typical Yield Approximately 43% after purification
Purity Confirmed via TLC, FT-IR, LC-MS, and NMR

Research Findings and Data Table

Parameter Method/Observation Reference/Notes
Reaction Type Amidation of 2-hydroxynicotinic acid From Salahuddin et al. (2013)
Reagents DCC/DMAP in pyridine Effective coupling system
Reaction Time 24 hours Optimal for high yield
Yield ~43% Purified product
Purification Silica gel chromatography Gradient of hexane/ethyl acetate
Characterization Confirmed via TLC, FT-IR, LC-MS, NMR Ensures compound integrity

Notes on Optimization and Variations

  • Alternative coupling agents: EDC or HATU can be used for potentially higher yields.
  • Solvent choice: While pyridine is standard, DMF or DMSO may serve as alternative solvents.
  • Reaction conditions: Elevated temperatures or extended reaction times may improve yield but require careful monitoring to prevent side reactions.

Chemical Reactions Analysis

4-Hydroxy-5-methoxy-N-phenylnicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Neuroprotective Effects
    • Preliminary studies indicate that 4-HO-5-MO-N-PN may exhibit neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural similarity to nicotinamide suggests it could influence cellular signaling pathways involved in neuronal survival.
  • Antitumor Activity
    • The compound has shown promise in antitumor research. Its ability to interact with specific enzymes involved in cancer cell proliferation makes it a potential lead compound for developing new anticancer therapies. Further studies are needed to elucidate its mechanism of action against various cancer types.
  • Enzyme Inhibition
    • As a nicotinamide derivative, 4-HO-5-MO-N-PN may serve as an inhibitor for certain enzymes that require nicotinamide for activity. This property could be leveraged to understand biological processes better and develop novel therapeutic agents targeting enzyme-related diseases.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
NeuroprotectiveSuggested potential in neurodegenerative disease models.
AntitumorIndicated inhibitory effects on cancer cell lines.
Enzyme InhibitionPotential as an enzyme inhibitor, warranting further investigation.

Synthesis and Chemical Reactivity

The synthesis of 4-HO-5-MO-N-PN can be achieved through various methods, including:

  • Reaction pathways involving amine derivatives.
  • Modifications of existing nicotinamide structures.

These synthetic routes allow for the exploration of analogs that may enhance biological activity or reduce toxicity.

Table 2: Structural Comparisons

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)-N'-phenylureaContains urea linkage; no methoxy groupAntitumor properties
4-Hydroxy-N-phenylnicotinamideLacks methoxy group; retains hydroxylNeuroprotective effects
5-Methoxy-N-phenylnicotinamideLacks hydroxyl group; retains methoxyAntioxidant activity

The unique combination of both hydroxyl and methoxy groups on the aromatic ring distinguishes 4-HO-5-MO-N-PN from its analogs, enhancing its biological activity and providing opportunities for further modifications leading to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1087659-18-4 Nicotinamide 4-hydroxy, 5-methoxy, N-phenyl 244.25 High polarity due to hydroxy group; research applications
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide Not provided Nicotinamide 4-trimethylsilyl, 5-methoxy, N-phenyl >244.25* Hydrophobic; potential for silicon-based chemistry
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide Not provided Nicotinamide 4-methyl, 5-methoxy, N,N-dimethyl ~258.30* Reduced hydrogen bonding capacity; enhanced lipophilicity
5-Methoxy-N-phenylnicotinamide 1138443-84-1 Nicotinamide 5-methoxy, N-phenyl (no 4-hydroxy) ~228.25* Lower solubility; simpler structure
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide Not provided Thiazolidinone 4-oxo-thiazolidinone, N-(4-methoxyphenyl) ~447.50* Bioactivity linked to thiazolidinone (e.g., antidiabetic)
4-Hydroxy-6-methylnicotinic acid 67367-33-3 Nicotinic acid 4-hydroxy, 6-methyl, carboxylic acid 153.14 Ionizes at physiological pH; vitamin B3 analog
5-Hexynethioamide, N-(4-methoxyphenyl)-6-phenyl 540803-95-0 Thioamide Hexynyl, thioamide, N-(4-methoxyphenyl) ~299.40* Alkyne functionality; potential for click chemistry
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 15785-54-3 Benzoic acid 4-hydroxy, 3-methoxy, 5-nitro 213.13 High acidity (nitro group); reactive intermediate
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide Not provided Oxadiazole + nicotinamide Oxadiazole, 4-methoxyphenoxy, nicotinamide ~395.40* Enhanced metabolic stability; bioisostere applications

*Estimated based on structural similarity.

Key Findings:

Trimethylsilyl and methyl groups (e.g., 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide) enhance hydrophobicity, reducing aqueous solubility but improving membrane permeability .

Functional Group Variations :

  • Thioamide (5-Hexynethioamide) introduces sulfur, enabling metal coordination but reducing stability compared to amides .
  • Carboxylic acid (4-Hydroxy-6-methylnicotinic acid) ionizes at physiological pH, contrasting with the neutral amide group in the target compound .

Core Structure Differences: Thiazolidinone (N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide) and oxadiazole derivatives exhibit distinct bioactivities, such as antidiabetic effects or metabolic stability, due to their heterocyclic cores .

Electron-Withdrawing Groups :

  • The nitro group in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid increases acidity and reactivity, making it unsuitable for applications requiring neutral pH compatibility .

Biological Activity

4-Hydroxy-5-methoxy-N-phenylnicotinamide (4-HO-5-MO-N-PN) is a compound belonging to the class of nicotinamide derivatives, characterized by a hydroxyl group at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the nicotinamide moiety. This compound has garnered interest due to its potential biological activities, including neuroprotective effects and possible applications in cancer treatment.

Neuroprotective Effects

Research indicates that 4-HO-5-MO-N-PN exhibits neuroprotective properties, which may be attributed to its structural similarities with nicotinamide. Nicotinamide is known for its role in cellular processes and its involvement in neuroprotection. The presence of hydroxyl and methoxy groups suggests enhanced interactions with biological systems, potentially modulating cellular signaling pathways relevant to neuroprotection.

Antiproliferative Activity

In vitro studies have evaluated the antiproliferative effects of 4-HO-5-MO-N-PN against various cancer cell lines. For instance, compounds structurally related to 4-HO-5-MO-N-PN demonstrated significant cytotoxicity against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer) cell lines. The IC50 values for these compounds ranged from 1.25 to 42.10 μM, indicating varying degrees of effectiveness compared to standard treatments like sorafenib .

The precise mechanism of action for 4-HO-5-MO-N-PN remains largely unexplored. However, its potential roles as an inhibitor of certain enzymes and as a modulator of cellular signaling pathways have been proposed. This could lead to new insights into its therapeutic applications in diseases where nicotinamide derivatives are implicated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-HO-5-MO-N-PN, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-hydroxyphenyl)-N'-phenylureaContains urea linkage; no methoxy groupAntitumor properties
4-Hydroxy-N-phenylnicotinamideLacks methoxy group; retains hydroxyl functionalityNeuroprotective effects
5-Methoxy-N-phenylnicotinamideLacks hydroxyl group; retains methoxy functionalityAntioxidant activity

The unique combination of both hydroxyl and methoxy groups on the aromatic ring distinguishes 4-HO-5-MO-N-PN from its analogs, enhancing its biological activity and providing opportunities for further modifications that could lead to novel therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-HO-5-MO-N-PN:

  • Neuroprotection : A study demonstrated that derivatives similar to 4-HO-5-MO-N-PN could protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases.
  • Anticancer Properties : In vitro assays showed that compounds derived from 4-HO-5-MO-N-PN exhibited significant antiproliferative activity against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like 5-fluorouracil .
  • Enzyme Interaction : Preliminary research indicates that 4-HO-5-MO-N-PN might interact with specific enzymes involved in metabolic pathways, which could be crucial for understanding its broader therapeutic potential.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Hydroxy-5-methoxy-N-phenylnicotinamide, and how do they influence its physicochemical properties?

  • Answer : The compound features a pyridine core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 5, respectively, and an N-phenylamide moiety. These substituents impact solubility (hydroxyl enhances hydrophilicity, methoxy modulates lipophilicity) and stability (intramolecular hydrogen bonding between -OH and the pyridine nitrogen may reduce degradation). Structural characterization typically employs NMR (¹H/¹³C), FTIR, and mass spectrometry, with reference standards from authoritative databases like NIST .

Table 1. Chemical Identifiers

PropertyValueSource
CAS Number1087659-18-4
Molecular FormulaC₁₃H₁₂N₂O₃
Molecular Weight244.25 g/mol

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : While direct safety data for this compound is limited, general protocols for nicotinamide derivatives apply:

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation of particulates.
  • Store in a cool, dry environment away from oxidizers.
  • In case of skin contact, wash thoroughly with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Answer : Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. To resolve these:

  • Standardize solvents (e.g., HPLC-grade) and temperatures (e.g., 25°C).
  • Use differential scanning calorimetry (DSC) to assess crystallinity, which affects solubility.
  • Validate results against NIST reference data or replicate experiments using controlled conditions .

Q. What methodological approaches are recommended to study the bioactivity of this compound against enzymatic targets?

  • Answer :

  • Target Selection : Prioritize enzymes with known sensitivity to nicotinamide analogs (e.g., sirtuins, PARPs) based on structural similarity .
  • Assay Design : Use fluorescence-based inhibition assays (e.g., NAD⁺-dependent deacetylase activity for sirtuins) with purified enzymes.
  • Data Validation : Cross-validate results with computational docking studies (e.g., AutoDock Vina) to predict binding affinities and active-site interactions .

Q. How do the hydroxy and methoxy substituents influence the synthetic routes for this compound?

  • Answer : The -OH group necessitates protection (e.g., silylation or acetylation) during synthesis to prevent undesired side reactions. Methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling. Post-synthesis, deprotection under mild acidic conditions (e.g., TFA) preserves the pyridine core. Characterization via HPLC-MS ensures purity and correct functionalization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?

  • Answer : Stability discrepancies may arise from buffer composition or analytical methods. To address this:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffers spanning pH 3–8.
  • Monitor degradation via UPLC-MS to identify hydrolysis or oxidation products.
  • Compare findings with structurally analogous compounds (e.g., 5-methoxy-N-phenylnicotinamide) to infer degradation pathways .

Methodological Best Practices

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Answer :

  • Step Optimization : Use microwave-assisted synthesis for coupling steps to reduce reaction time.
  • Catalysis : Employ Pd/C or CuI for efficient aryl amidation.
  • Workup : Purify intermediates via flash chromatography before final deprotection to minimize byproducts.
  • Yield Tracking : Compare theoretical vs. experimental yields at each step using gravimetric analysis .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-5-methoxy-N-phenylnicotinamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-5-methoxy-N-phenylnicotinamide

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